Bis(4-isocyanatocyclohexyl)methane

Übersicht

Beschreibung

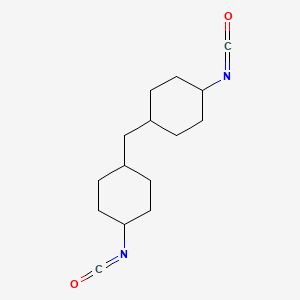

Bis(4-isocyanatocyclohexyl)methane (H12MDI), also known as hydrogenated MDI, is an aliphatic diisocyanate widely used in polyurethane (PU) synthesis. Its molecular structure consists of two cyclohexyl rings connected by a methylene group, with isocyanate (-NCO) groups at the para positions. This configuration confers UV stability, hydrolytic resistance, and biocompatibility, making it suitable for medical devices, coatings, and elastomers . H12MDI is often synthesized from renewable resources, aligning with green chemistry trends .

Vorbereitungsmethoden

Phosgenation of Bis(4-aminocyclohexyl)methane

The most widely documented method for synthesizing H₁₂MDI involves the phosgenation of bis(4-aminocyclohexyl)methane. This two-step process begins with the preparation of the amine precursor, followed by its reaction with phosgene (COCl₂).

Reaction Mechanism and Conditions

Bis(4-aminocyclohexyl)methane reacts with phosgene in an inert solvent such as toluene or chlorobenzene. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate. The general reaction is:

{15}\text{H}{26}\text{N}2 + 2\text{COCl}2 \rightarrow \text{C}{15}\text{H}{22}\text{N}2\text{O}2 + 4\text{HCl}

Key parameters include:

-

Temperature : 50–100°C to balance reaction rate and side-product formation.

-

Solvent : Non-polar solvents minimize hydrolysis of phosgene.

-

Phosgene stoichiometry : Excess phosgene ensures complete conversion.

Industrial Adaptation

Large-scale production employs continuous phosgenation reactors to enhance efficiency. Purification involves fractional distillation under reduced pressure (0.1–1 kPa) to isolate H₁₂MDI from oligomers and unreacted amines.

Table 1: Laboratory vs. Industrial Phosgenation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 60–80°C | 70–100°C |

| Pressure | Atmospheric | 0.5–1.5 bar |

| Phosgene Ratio | 2.2:1 | 2.5:1 |

| Yield | 85–90% | 92–95% |

Catalytic Hydrogenation of Aromatic Diisocyanates

An alternative route involves hydrogenating the aromatic precursor, diphenylmethane diisocyanate (MDI), to produce H₁₂MDI. This method gained prominence due to its ability to control isomer distribution.

Process Overview

The hydrogenation of MDI occurs in three stages:

-

Catalyst Preparation : Ruthenium or rhodium catalysts supported on alumina or carbon.

-

Reaction Conditions : 100–150°C under 50–100 bar H₂ pressure.

-

Isomer Separation : Chromatography or crystallization to isolate desired isomers .

Isomer Control

The trans-trans isomer content critically influences polymer properties. Using palladium-based catalysts at 120°C reduces trans-trans isomers to 5–15%, enhancing product stability .

Table 2: Catalyst Impact on Isomer Distribution

| Catalyst | Trans-Trans Isomers (%) | Reaction Time (h) |

|---|---|---|

| Ru/Al₂O₃ | 25–30 | 12 |

| Pd/C | 5–15 | 18 |

| Rh₂O₃ | 20–25 | 10 |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous phosgenation dominates, but hydrogenation is gaining traction for niche applications requiring low isomer content.

Continuous vs. Batch Reactors

-

Continuous Systems : Higher throughput (≥10 tons/day) and consistent quality.

-

Batch Systems : Flexibility for small-scale or specialty grades.

Purification Challenges

Residual amines and oligomers are removed via:

-

Thin-Film Evaporation : Effective for high-boiling impurities.

-

Crystallization : Recrystallization from hexane/ethyl acetate mixtures yields >99% purity.

Isomer Control and Purification Methods

Isomer ratios directly affect polyurethane properties. Trans-trans isomers exhibit higher crystallinity, impacting polymer flexibility.

Strategic Approaches

-

Solvent Polarity : Polar solvents (e.g., DMF) favor cis-isomer formation during crystallization.

-

Thermodynamic Control : Prolonged heating shifts equilibrium toward thermodynamically stable trans isomers .

Table 3: Isomer Ratios Under Varied Conditions

| Condition | Cis-Cis (%) | Cis-Trans (%) | Trans-Trans (%) |

|---|---|---|---|

| Non-polar solvent | 10 | 45 | 45 |

| Polar solvent | 25 | 50 | 25 |

| Prolonged heating | 5 | 30 | 65 |

Comparative Analysis of Synthesis Routes

Phosgenation vs. Hydrogenation

| Criterion | Phosgenation | Hydrogenation |

|---|---|---|

| Cost | Lower | Higher (catalyst cost) |

| Isomer Control | Limited | High |

| Environmental Impact | Phosgene handling | H₂ safety |

| Purity | 95–98% | 98–99.5% |

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-isocyanatocyclohexyl)methane undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Polymerization Reactions: Reacts with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Polyols: Reacts with polyols at elevated temperatures to form polyurethanes.

Water: Reacts with water at room temperature, leading to the formation of amines and carbon dioxide.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Polyurethanes: Formed from the reaction with polyols.

Amines and Carbon Dioxide: Formed from the hydrolysis reaction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

- Chemical Formula : C₁₅H₂₂N₂O₂

- Molecular Weight : 262.35 g/mol

- CAS Number : 5124-30-1

The compound exhibits high reactivity with various functional groups, including alcohols and amines, leading to the formation of urethane linkages essential for polyurethane synthesis. The typical reaction can be summarized as follows:In the presence of moisture, it can undergo hydrolysis, releasing carbon dioxide and forming cyclohexyl diamines:

Polymer Science

Bis(4-isocyanatocyclohexyl)methane is primarily used in the synthesis of polyurethanes. These polymers are versatile materials employed across various industries due to their enhanced properties compared to those derived from aromatic diisocyanates.

Key Applications :

- Coatings : Utilized in protective coatings due to their excellent adhesion and durability.

- Adhesives : Employed in high-performance adhesives that require strong bonding capabilities.

- Foams : Used in the production of flexible and rigid foams for insulation and cushioning applications.

| Application Type | Description |

|---|---|

| Coatings | Protective layers with excellent adhesion |

| Adhesives | High-performance bonding agents |

| Foams | Flexible and rigid insulation materials |

Biomedical Applications

The compound is being explored for its potential in biomedical applications, particularly in developing biodegradable polyurethanes for medical devices and drug delivery systems. Its biocompatibility and mechanical properties make it suitable for various medical applications.

Case Studies :

- Research has shown that polyurethanes synthesized from this compound exhibit favorable tissue response when used as alloplastic materials in surgical implants .

- Studies indicate that these polyurethanes can be engineered to degrade over time, releasing therapeutic agents while providing structural support during healing processes .

Material Science

In material science, this compound is employed to produce high-performance materials with enhanced mechanical properties. Its aliphatic structure contributes to lower toxicity and improved compatibility with various substrates compared to aromatic counterparts.

Key Features :

- Thermal Stability : Polyurethanes derived from this compound show better thermal resistance.

- Chemical Resistance : Enhanced resistance to chemicals makes these materials suitable for demanding environments.

Health Hazards and Safety Considerations

Despite its advantages, this compound poses health risks upon exposure. It is classified as an irritant affecting the skin, eyes, and respiratory system. Inhalation may lead to symptoms such as coughing and shortness of breath, while chronic exposure can result in sensitization and allergic reactions .

Wirkmechanismus

The mechanism of action of bis(4-isocyanatocyclohexyl)methane involves the formation of urethane linkages through its reaction with alcohols or polyols. The compound’s isocyanate groups react with hydroxyl groups to form urethane bonds, which are the basis for the formation of polyurethanes. These polyurethanes exhibit unique properties such as flexibility, durability, and resistance to chemicals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Diisocyanates

Aromatic vs. Aliphatic Diisocyanates

H12MDI belongs to the aliphatic diisocyanate family, distinct from aromatic counterparts like 4,4’-methylenediphenyl diisocyanate (MDI). Key differences include:

- Thermal and Mechanical Properties : MDI-based PUs exhibit superior tensile strength and thermal stability due to aromatic rigidity, whereas H12MDI-based PUs prioritize flexibility and UV resistance .

- Applications : Aromatic MDI dominates rigid foams and structural materials, while H12MDI is preferred for outdoor coatings, medical implants, and elastomers requiring long-term durability .

Comparison with Aliphatic Diisocyanates

Hexamethylene Diisocyanate (HDI)

- Structure : Linear aliphatic chain with two terminal -NCO groups.

- Properties : High flexibility and low viscosity, ideal for light-stable coatings and adhesives. However, HDI lacks the cyclic rigidity of H12MDI, resulting in lower chemical resistance .

- Applications : Automotive coatings, UV-curable resins .

Isophorone Diisocyanate (IPDI)

- Structure: Cycloaliphatic structure with one -NCO group on a cyclohexane ring and another on a methyl-substituted ring.

- Properties : Superior chemical and abrasion resistance compared to H12MDI but lower biocompatibility .

- Applications : High-performance coatings, aerospace materials .

Toluene Diisocyanate (TDI)

- Structure : Aromatic diisocyanate with two -NCO groups on a toluene ring.

- Properties : High reactivity and mechanical strength but prone to yellowing under UV exposure.

- Applications : Flexible foams, insulation materials .

Performance Data Table

| Property | H12MDI | MDI | HDI | IPDI |

|---|---|---|---|---|

| Structure | Cycloaliphatic | Aromatic | Linear aliphatic | Cycloaliphatic |

| Thermal Stability | Moderate | High | Low | Moderate |

| UV Resistance | Excellent | Poor | Excellent | Good |

| Biocompatibility | High | Low | Moderate | Moderate |

| Hydrolytic Resistance | High | Moderate | Low | High |

| Key Applications | Medical implants, coatings | Rigid foams, adhesives | Automotive coatings | Aerospace coatings |

Medical and Drug Delivery Systems

H12MDI-based PUs, such as Tecoflex® 93A, form hard crystalline micro-domains that act as drug-release channels. These materials enable sustained release of hydrophobic drugs like dexamethasone, with applications in intravaginal rings and glucose sensors .

Biodegradable Polyurethanes

H12MDI is used in biodegradable PUs combined with poly(tetramethylene ether) glycol and ε-caprolactone, achieving tunable degradation rates for biomedical applications .

Elastomers and Adhesives

In solvent-free pressure-sensitive adhesives, H12MDI improves adhesion through semi-interpenetrating networks (semi-IPN) with acrylates. Its compatibility with biobased polyols (e.g., fermented corn-derived polyols) enhances sustainability .

Biologische Aktivität

Bis(4-isocyanatocyclohexyl)methane, also known as Methylene bis(4-cyclohexylisocyanate) or Hydrogenated Methylene diphenyl diisocyanate (HMDI), is an aliphatic diisocyanate with significant industrial applications, particularly in the synthesis of polyurethanes. Its unique structure, characterized by a central methylene bridge linking two isocyanate-functionalized cyclohexyl groups, imparts distinct biological and chemical properties compared to its aromatic counterparts. This article delves into the biological activity of this compound, focusing on its health hazards, reactivity, and applications.

Structure and Composition

- Chemical Formula : CHNO

- Molecular Weight : 262.35 g/mol

- CAS Number : 5124-30-1

The compound features a diisocyanate structure which allows it to participate in various chemical reactions, particularly in polymerization processes.

Reactivity Profile

This compound is known for its reactivity with numerous functional groups:

- Reacts with Water : Forms carbon dioxide and cyclohexyl diamines, leading to exothermic reactions that can release toxic gases such as CO .

- Reacts with Alcohols and Amines : These reactions can lead to the formation of urethane linkages, essential for polyurethane synthesis .

Health Hazards

The compound poses several health risks upon exposure:

- Irritation : Can cause irritation to the skin, eyes, and respiratory system.

- Sensitization : Chronic exposure may lead to sensitization and allergic reactions.

- Respiratory Effects : Inhalation may result in symptoms such as coughing, dyspnea, and pulmonary edema .

Toxicological Studies

Toxicological assessments indicate that this compound exhibits significant health hazards. The following table summarizes key findings from various studies:

| Study | Exposure Route | Findings |

|---|---|---|

| NIOSH (2024) | Inhalation | Irritation of eyes and respiratory system; potential for pulmonary edema |

| CAMEO Chemicals | Skin Contact | Skin sensitization; possible blisters |

| PubChem | Ingestion | Symptoms include irritation and respiratory distress |

Case Studies

- Occupational Exposure : A study highlighted cases of workers exposed to HMDI during polyurethane production. Symptoms included respiratory issues and skin irritation, emphasizing the need for protective measures in industrial settings .

- Animal Studies : Research involving animal models has shown that exposure to high concentrations of isocyanates can lead to lung inflammation and sensitization, reinforcing concerns about chronic exposure risks .

Applications in Industry

This compound is primarily utilized in the production of polyurethanes due to its favorable properties:

- Polyurethane Synthesis : It serves as a monomer for creating flexible and rigid foams with enhanced thermal stability compared to those made from aromatic isocyanates.

- Adhesives and Coatings : Its lower reactivity allows for safer handling in adhesive formulations .

Comparison with Other Isocyanates

The following table compares this compound with other common isocyanates:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methylene diphenyl diisocyanate (MDI) | Aromatic Diisocyanate | High reactivity; forms rigid foams |

| Dicyclohexylmethane-4,4'-diisocyanate | Aliphatic Diisocyanate | Similar structure; used in specialty applications |

| Hydrogenated MDI (HMDI) | Saturated Diisocyanate | Lower reactivity; better thermal stability |

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for verifying the purity and structure of Bis(4-isocyanatocyclohexyl)methane?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm cyclohexyl and methane backbone structures, Fourier-transform infrared (FTIR) spectroscopy to identify the isocyanate (-NCO) functional group (peak ~2270 cm⁻¹), and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) can validate molecular weight (MW 262.35 g/mol). Cross-reference with canonical SMILES (O=C=NC1CCC(CC1)CC1CCC(CC1)N=C=O) and InChIKey (KORSJDCBLAPZEQ-UHFFFAOYSA-N) for structural validation .

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Conduct hydrolysis experiments under controlled pH (e.g., pH 7–9) and temperature (20–25°C) to simulate natural conditions. Monitor degradation products (e.g., amines) via liquid chromatography-mass spectrometry (LC-MS). Compare results with predictive models like EPI Suite to estimate half-life and bioaccumulation potential. Evidence suggests low adsorption in soil and water, but hydrolysis kinetics require empirical validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors (linked to respiratory irritation, H335), wear nitrile gloves and safety goggles (prevents skin/eye contact, H315/H319), and store in airtight containers away from moisture. In case of spills, adsorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Firefighting requires CO₂ or dry chemical agents due to flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between aquatic and mammalian models for this compound?

- Methodological Answer : Perform comparative toxicity assays using standardized protocols (e.g., OECD 202 for Daphnia magna vs. OECD 423 for rodent acute oral toxicity). Analyze discrepancies by adjusting for bioavailability (e.g., lipid solubility in aquatic vs. metabolic pathways in mammals). For example, while the predicted no-effect concentration (PNEC) for aquatic organisms is 68 µg/L , mammalian studies may reveal higher sensitivity due to metabolite generation (e.g., cyclohexylamines) .

Q. What experimental design optimizes the synthesis of polyurethane derivatives using this compound as a monomer?

- Methodological Answer : Employ a factorial design (e.g., 2³ DOE) to test variables:

- Catalyst type (tertiary amines vs. organotin compounds).

- Temperature (60–100°C).

- Molar ratio (NCO:OH, 1:1 to 1.2:1).

Measure outcomes via gel permeation chromatography (GPC) for molecular weight and dynamic mechanical analysis (DMA) for thermomechanical properties. Prioritize reproducibility by controlling moisture levels (<0.01% to prevent premature hydrolysis) .

Q. How does the stereochemistry of this compound influence its reactivity in polymer networks?

- Methodological Answer : Compare cis and trans isomers (if separable via preparative chromatography) in polyaddition reactions. Use differential scanning calorimetry (DSC) to track exothermic peaks during curing and atomic force microscopy (AFM) to analyze crosslink density. Computational modeling (e.g., density functional theory) can predict steric effects on reaction kinetics .

Q. What methodological frameworks are suitable for studying the long-term stability of this compound-based coatings under UV exposure?

- Methodological Answer : Design accelerated aging tests using QUV chambers (UVA-340 lamps, 0.76 W/m² at 340 nm). Monitor changes via:

- Chemical stability : FTIR to detect NCO group depletion.

- Physical stability : Gloss retention and adhesion tests (ASTM D4541).

Correlate data with Arrhenius models to extrapolate real-world degradation rates. Include controls with UV stabilizers (e.g., hindered amine light stabilizers) to assess formulation improvements .

Q. Methodological Guidance for Data Interpretation

- Contradictory Results : When conflicting data arise (e.g., environmental vs. lab toxicity), apply sensitivity analysis to identify variables (e.g., test organism species, exposure duration) and validate via inter-laboratory studies .

- Theoretical Frameworks : Link experiments to polymer reaction kinetics (e.g., Flory-Stockmayer theory) or QSAR models for toxicity predictions .

Eigenschaften

IUPAC Name |

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORSJDCBLAPZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156515-75-2, 62948-28-1 | |

| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156515-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylmethane diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027588, DTXSID30891145 | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 395 °F (NIOSH, 2023), >395 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless to light-yellow liquid | |

CAS No. |

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogenated MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013622907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017901483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y80AJA84R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z717ID22KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 14 °F (NIOSH, 2023), <14 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.